

# Spectroscopic Data of Boc-Thr-OH: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-Thr-OH*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-threonine (**Boc-Thr-OH**), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of **Boc-Thr-OH**, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Boc-Thr-OH**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

While a complete, publicly available high-resolution spectrum with full peak assignments for **Boc-Thr-OH** is not readily accessible in the literature, the expected chemical shifts can be predicted based on the structure and data from similar Boc-protected amino acids. The data is typically acquired in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Proton	Expected Chemical Shift (ppm) in CDCl <sub>3</sub>	Multiplicity	Coupling Constant (J) in Hz
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.45	Singlet	N/A
-CH <sub>3</sub> (Thr)	~1.25	Doublet	~6.3
α-CH	~4.3	Doublet of doublets	~2.0, ~9.0
β-CH	~4.2	Multiplet	
-OH (Thr)	Variable	Broad singlet	N/A
-NH	~5.3	Doublet	~9.0
-COOH	Variable (often >10)	Broad singlet	N/A

Note: The chemical shifts of exchangeable protons (-OH, -NH, -COOH) are highly dependent on concentration, temperature, and solvent.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Similar to the <sup>1</sup>H NMR data, a complete peak list for the <sup>13</sup>C NMR spectrum of **Boc-Thr-OH** is not consistently reported. However, studies have focused on the chemical shifts of the carbonyl carbons in various solvents.[1] The following table provides expected chemical shift ranges based on the structure and available data.

Carbon	Expected Chemical Shift (ppm) in CDCl <sub>3</sub>
-C(CH <sub>3</sub> ) <sub>3</sub>	~28.3
C(CH <sub>3</sub> ) <sub>3</sub>	~80.0
-CH <sub>3</sub> (Thr)	~20.0
α-CH	~59.0
β-CH	~68.0
C=O (Boc)	~156.0
C=O (acid)	~174.0

## IR (Infrared) Spectroscopy Data

The infrared spectrum of **Boc-Thr-OH**, typically acquired as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )
O-H (Carboxylic acid)	Stretching	3300 - 2500 (broad)
N-H (Amide)	Stretching	~3350
C-H (Alkyl)	Stretching	2980 - 2850
C=O (Carboxylic acid)	Stretching	~1715
C=O (Urethane)	Stretching	~1690
N-H (Amide)	Bending	~1520
C-O	Stretching	1300 - 1000

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Boc-Thr-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Temperature: 298 K (25 °C).
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-16 ppm.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).  
[2]
  - Spectral Width: 0-200 ppm.[2]
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.

## FT-IR Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Thoroughly grind 1-2 mg of **Boc-Thr-OH** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3]
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

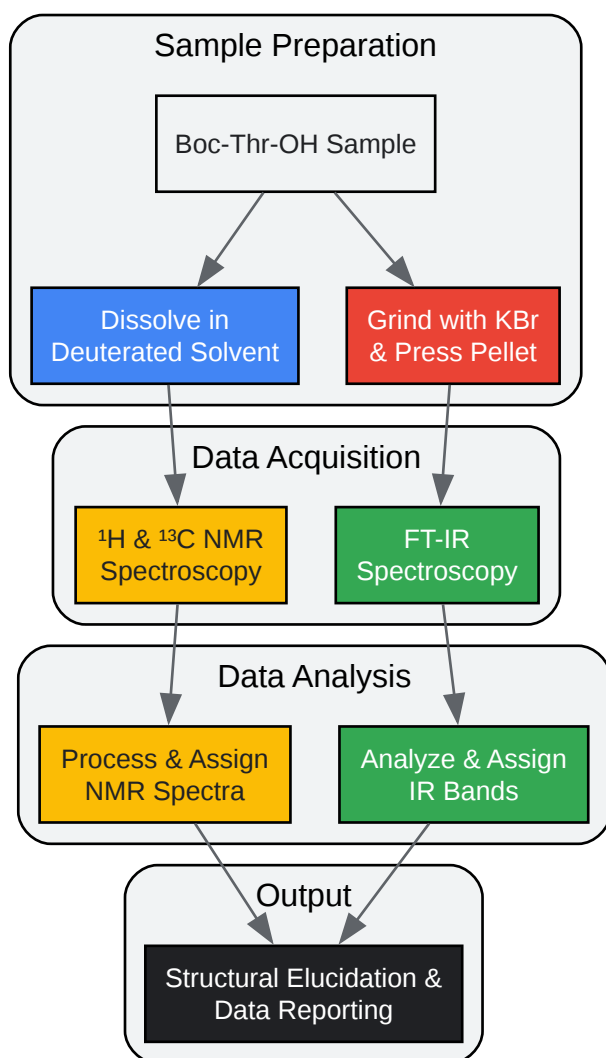
### Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.<sup>[3]</sup>

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like **Boc-Thr-OH**.



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Caption: Workflow for Spectroscopic Analysis of **Boc-Thr-OH**.

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